N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-3-16-28-20-14-10-17(11-15-20)23(27)25-19-12-8-18(9-13-19)24-26-21-6-4-5-7-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTDDFOMIVDZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid undergoes O-alkylation with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous acetone under reflux (56–60°C) for 12–16 hours.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (2.5 equiv) |
| Alkylating Agent | 1-Bromobutane (1.2 equiv) |
| Temperature | Reflux (56–60°C) |
| Time | 16 hours |
| Yield | 78–82% |
The product, 4-butoxybenzoic acid, is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids (m.p. 132–134°C).
Conversion to Acid Chloride
4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under nitrogen atmosphere. The reaction is stirred at room temperature for 3 hours, followed by solvent evaporation to isolate 4-butoxybenzoyl chloride as a pale-yellow liquid (yield: 95%).
Key Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.93 (d, J = 8.8 Hz, 2H, Ar-H), 4.04 (t, J = 6.6 Hz, 2H, OCH₂), 1.81–1.74 (m, 2H, CH₂), 1.53–1.45 (m, 2H, CH₂), 0.99 (t, J = 7.4 Hz, 3H, CH₃).
Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline
Cyclocondensation to Form Benzothiazole Core
2-Aminothiophenol reacts with 4-nitrobenzaldehyde in ethanol under acidic conditions (conc. HCl) at reflux (78°C) for 6 hours to yield 2-(4-nitrophenyl)-1,3-benzothiazole. Nitro group reduction follows using iron powder and ammonium chloride in aqueous ethanol.
Optimized Reduction Conditions
| Parameter | Specification |
|---|---|
| Reducing Agent | Iron powder (4.0 equiv) |
| Additive | NH₄Cl (1.5 equiv) |
| Solvent | Ethanol/H₂O (4:1 v/v) |
| Temperature | Reflux (78°C) |
| Time | 3 hours |
| Yield | 85% |
The resultant 4-(1,3-benzothiazol-2-yl)aniline is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4).
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 7.99 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.72 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.52–7.46 (m, 2H, benzothiazole-H), 6.75 (d, J = 8.6 Hz, 2H, Ar-H), 5.42 (s, 2H, NH₂).
Amide Bond Formation
Coupling of 4-Butoxybenzoyl Chloride and 4-(1,3-Benzothiazol-2-yl)aniline
The acid chloride (1.1 equiv) is added dropwise to a stirred solution of 4-(1,3-benzothiazol-2-yl)aniline (1.0 equiv) in dry tetrahydrofuran (THF) containing triethylamine (TEA, 2.0 equiv). The mixture is refluxed for 8 hours, followed by solvent removal and purification via recrystallization (ethanol).
Reaction Optimization
| Parameter | Specification |
|---|---|
| Solvent | THF |
| Base | TEA (2.0 equiv) |
| Temperature | Reflux (66°C) |
| Time | 8 hours |
| Yield | 70–74% |
Analytical Data for Final Product
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 8.02–7.96 (m, 2H, benzothiazole-H), 7.76–7.68 (m, 2H, benzothiazole-H), 7.54 (d, J = 8.8 Hz, 2H, Ar-H), 7.09 (d, J = 8.8 Hz, 2H, Ar-H), 4.08 (t, J = 6.6 Hz, 2H, OCH₂), 1.78–1.70 (m, 2H, CH₂), 1.50–1.42 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling for Benzothiazole Attachment
An alternative approach employs a copper-catalyzed Ullmann coupling between 4-iodoaniline and 2-mercaptobenzothiazole. While this method reduces nitro group reduction steps, it requires stringent anhydrous conditions and offers lower yields (58–62%).
Microwave-Assisted Amidation
Microwave irradiation (100°C, 300 W) reduces reaction time to 1 hour but risks decomposition of heat-sensitive intermediates, limiting scalability.
Challenges and Optimization Strategies
-
Purity of Intermediates: Column chromatography (SiO₂, ethyl acetate/hexane) is critical for removing byproducts from cyclocondensation.
-
Moisture Sensitivity: Acid chloride formation necessitates anhydrous conditions to prevent hydrolysis.
-
Catalyst Loading: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but increase costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Biological Research: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and molecular docking.
Industrial Applications: It is explored for its use in the development of new materials with specific luminescent properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs. Thiazole : The benzothiazole core in the target compound may confer stronger π-π stacking interactions in binding pockets compared to thiazole analogs .
- Substituent Effects : The butoxy chain in the target compound contributes to lipophilicity, while sulfamoyl or methoxy groups in analogs (e.g., ) improve solubility but reduce membrane penetration .
Functional Analogs: JNK Inhibitors ()
Several JNK inhibitors share the benzothiazole motif, highlighting its relevance in kinase targeting:
- AS601245 : Contains a 1,3-benzothiazol-2-yl group but differs in substituents (pyrimidinyl acetonitrile side chain). It exhibits IC₅₀ = 150 nM for JNK1, demonstrating the benzothiazole’s role in kinase inhibition .
- Broad-spectrum JNK inhibitor (IC₅₀ = 40–90 nM), suggesting that the target compound’s benzothiazole could refine selectivity .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in various fields.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H22N2O3S
- Molecular Weight : 422.51 g/mol
The presence of the benzothiazole moiety is significant for its biological activity, as compounds containing this structure are known for their antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-butoxybenzoic acid with 4-(1,3-benzothiazol-2-yl)aniline under appropriate conditions to form the amide linkage. This method allows for the incorporation of the benzothiazole group, which is crucial for its biological efficacy.
Antimicrobial Activity
Research has shown that compounds with a benzothiazole nucleus exhibit significant antimicrobial properties. A study conducted by Bhusari et al. demonstrated that derivatives of benzothiazole possess notable antibacterial and antifungal activities against various microbial strains, including Escherichia coli and Candida albicans .
| Microbial Strain | Activity Against this compound |
|---|---|
| E. coli | Significant inhibition observed |
| C. albicans | Moderate inhibition observed |
| Mycobacterium tuberculosis | Effective against H37Rv strain |
Anticancer Activity
Compounds containing benzothiazole have also been studied for their anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of DNA synthesis : Benzothiazole derivatives can interfere with nucleic acid synthesis in microbial cells.
- Reactive oxygen species (ROS) generation : These compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of benzothiazole derivatives in treating infections caused by resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics .
- Anticancer Research : In a recent investigation, this compound was tested on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
